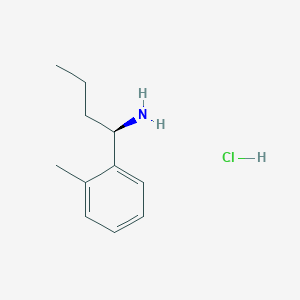

(4-Hexylthiophen-2-yl)boronic acid

Übersicht

Beschreibung

“(4-Hexylthiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C10H17BO2S . It has a molecular weight of 212.12 .

Synthesis Analysis

While specific synthesis methods for “(4-Hexylthiophen-2-yl)boronic acid” were not found, boronic acids are generally used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis

The molecular structure of “(4-Hexylthiophen-2-yl)boronic acid” is represented by the formula C10H17BO2S .Chemical Reactions Analysis

Boronic acids, such as “(4-Hexylthiophen-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .Physical And Chemical Properties Analysis

“(4-Hexylthiophen-2-yl)boronic acid” has a predicted boiling point of 359.7±44.0 °C and a predicted density of 1.08±0.1 g/cm3 . Its pKa is predicted to be 8.58±0.53 .Wissenschaftliche Forschungsanwendungen

Carbohydrate Binding and Sensing

(4-Hexylthiophen-2-yl)boronic acid, like other boronic acids, shows promise in carbohydrate binding and sensing. A study highlighted the ability of ortho-hydroxyalkyl arylboronic acids to complex with hexopyranosides, primarily using their 4,6-diol. This property is significant as many cell-surface glycoconjugates present free 4,6-diols. These boronic acids could be used in designing oligomeric receptors and sensors, leveraging multivalency effects for the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Multifunctional Compound Structure

Boronic acids, including (4-Hexylthiophen-2-yl)boronic acid, can act as synthetic intermediates and building blocks in various applications such as sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid may offer new opportunities for application. A study explored this by preparing derivatives that can be easily converted to the corresponding phosphonic acids (Zhang et al., 2017).

Fluorescence Quenching

Fluorescence quenching studies of boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid provide insights into their potential applications in fluorescence-based sensing technologies. Such studies help understand the conformational changes and intermolecular interactions in various solvent environments (Geethanjali et al., 2015).

Light-Harvesting Sensitizers

Hexylthiophene-conjugated boron-dibenzopyrromethenes with boronic acid units have been developed for use in polymeric solar cells. They demonstrate the potential of boronic acid derivatives as light-harvesting sensitizers, improving power conversion efficiency in solar cells (Kubo et al., 2011).

Selective Fluorescent Chemosensors

Boronic acids have been used to develop selective fluorescent chemosensors for various biological substances, including carbohydrates, dopamine, and ions like fluoride, copper, and mercury. These sensors exploit the unique fluorescence properties of boronic acids, such as changes in fluorescence intensity and wavelength (Huang et al., 2012).

Biomedical Applications

Boronic acid polymers, potentially including derivatives of (4-Hexylthiophen-2-yl)boronic acid, have found applications in treating various medical conditions like HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them valuable in biomedical applications (Cambre & Sumerlin, 2011).

Catalysis and Synthesis

Boronic acids are used as catalysts in various organic reactions, promoting transformations under mild conditions. They are particularly effective in electrophilic and nucleophilic activation, making them useful in synthesizing complex molecules (Hall, 2019).

Wirkmechanismus

The mechanism of action for boronic acids in Suzuki–Miyaura coupling involves oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Eigenschaften

IUPAC Name |

(4-hexylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO2S/c1-2-3-4-5-6-9-7-10(11(12)13)14-8-9/h7-8,12-13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODUZZODASYJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701227 | |

| Record name | (4-Hexylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hexylthiophen-2-yl)boronic acid | |

CAS RN |

748763-44-2 | |

| Record name | (4-Hexylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinolin-2-ium;chloride](/img/structure/B1505135.png)

![Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505136.png)

![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)